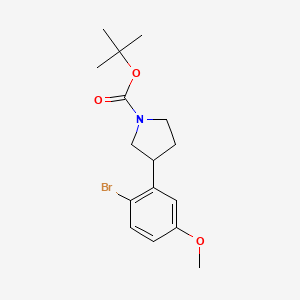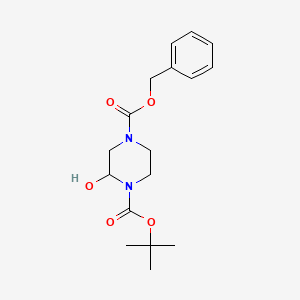
1-Boc-4-Cbz-piperazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-Cbz-piperazin-2-ol, also known as 1-tert-Butoxycarbonyl-4-benzyloxycarbonyl-piperazin-2-ol, is a compound of significant interest in the field of organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Méthodes De Préparation
The synthesis of 1-Boc-4-Cbz-piperazin-2-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Cbz Group: The Boc-protected piperazine is then reacted with benzyl chloroformate to introduce the Cbz group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Boc-4-Cbz-piperazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid (for Boc removal), hydrogenation (for Cbz removal).
Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of complex molecules.
Applications De Recherche Scientifique
1-Boc-4-Cbz-piperazin-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Boc-4-Cbz-piperazin-2-ol is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc and Cbz protecting groups allow for selective functionalization of the piperazine ring, enabling the synthesis of molecules with specific biological activities. These molecules can target various molecular pathways, including enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
1-Boc-4-Cbz-piperazin-2-ol can be compared with other similar compounds, such as:
1-Boc-piperazine: Lacks the Cbz group, making it less versatile for certain synthetic applications.
1-Cbz-piperazine: Lacks the Boc group, which may limit its use in multi-step synthesis.
4-Boc-1-piperazinyl acetic acid: Contains an acetic acid moiety, providing different reactivity and applications.
The uniqueness of this compound lies in the presence of both Boc and Cbz protecting groups, which offer greater flexibility in synthetic chemistry.
Propriétés
Numéro CAS |
1228675-26-0 |
|---|---|
Formule moléculaire |
C17H24N2O5 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3 |
Clé InChI |
NXCHHMKIGUDLBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


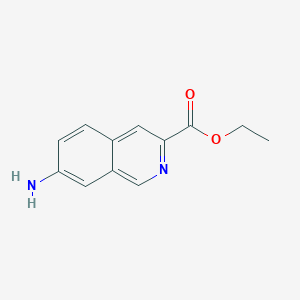
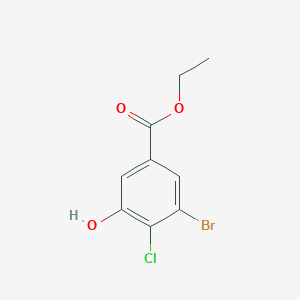
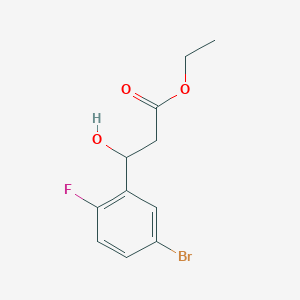
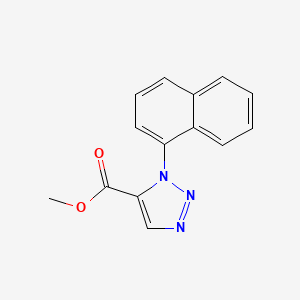
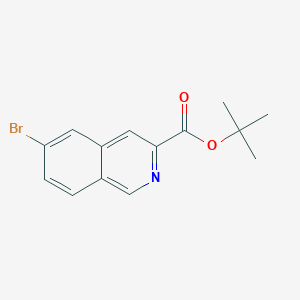
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
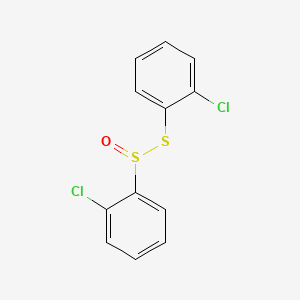
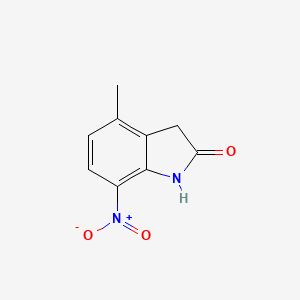
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
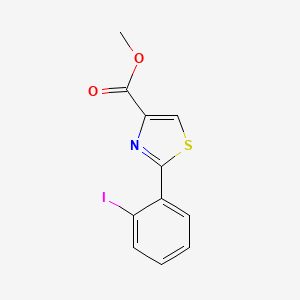
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

